2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol
Overview
Description
“2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol” is a chemical compound with the molecular formula C9H12BrNO2 . It has a molecular weight of 246.10 . This compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BrNO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4-5,11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, methoxy, and amino groups.Physical and Chemical Properties Analysis
This compound has a molecular weight of 246.10 . It is typically available in powder form . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Metabolic Pathways and Metabolite Identification
Research on compounds structurally related to 2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol has shed light on their metabolic pathways in vivo. For instance, studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) revealed its metabolism in rats involves the formation of various metabolites, including alcohols and acids, through deamination and subsequent reduction or oxidation processes. These metabolic insights are crucial for understanding the biotransformation of similar compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Analytical Detection and Toxicology
Analytical methods have been developed for the detection and quantification of novel psychoactive substances structurally similar to this compound. A case study involving severe intoxication from an N-benzyl phenethylamines derivative highlights the importance of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for the reliable identification and quantification of such compounds in biological samples (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).
Antimicrobial Activity
Compounds with structural similarities to this compound have been explored for their potential antimicrobial properties. The synthesis of novel Schiff bases using related chemical structures demonstrated significant in vitro antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
Corrosion Inhibition
Research into the applications of compounds related to this compound extends into materials science, particularly in the field of corrosion inhibition. A study on a triazole-based compound demonstrated superior inhibition efficiency against corrosion of mild steel, suggesting that similar compounds could be used to protect metals from corrosive environments (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-amino-2-(5-bromo-2-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIQSZURHGJXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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